molecular formula C22H17Cl2N3O3S B12009432 3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 767305-66-8

3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12009432
CAS No.: 767305-66-8
M. Wt: 474.4 g/mol
InChI Key: GEVIOABRANLDHS-DHRITJCHSA-N
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Description

3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with a molecular formula of C22H17Cl2N3O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with hydrazine hydrate to yield the carbohydrazonoyl derivative. Finally, this derivative is esterified with 2,4-dichlorobenzoic acid under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

767305-66-8

Molecular Formula

C22H17Cl2N3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

[3-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H17Cl2N3O3S/c1-29-17-8-6-16(7-9-17)26-22(31)27-25-13-14-3-2-4-18(11-14)30-21(28)19-10-5-15(23)12-20(19)24/h2-13H,1H3,(H2,26,27,31)/b25-13+

InChI Key

GEVIOABRANLDHS-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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